molecular formula C7H2BrClN2O2 B2713094 4-Bromo-2-chloro-6-nitrobenzonitrile CAS No. 2090516-35-9

4-Bromo-2-chloro-6-nitrobenzonitrile

Cat. No.: B2713094
CAS No.: 2090516-35-9
M. Wt: 261.46
InChI Key: BIUKEUGFEDLVTP-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Scientific Research Applications

4-Bromo-2-chloro-6-nitrobenzonitrile has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-6-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This reaction yields 4-bromo-2-chlorobenzonitrile, which can then be nitrated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to handle hazardous reagents and ensure the safety and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.

    Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for substitution reactions.

    Reduction: Common reducing agents include iron, acetic acid, and stannous chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Formation of 4-bromo-2-chloro-6-aminobenzonitrile.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorobenzonitrile: Similar structure but lacks the nitro group.

    1-Bromo-4-nitrobenzene: Contains a nitro group but lacks the nitrile and chlorine groups.

    6-Chloro-2-nitrobenzonitrile: Similar structure but with different positions of the substituents.

Uniqueness

4-Bromo-2-chloro-6-nitrobenzonitrile is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

4-bromo-2-chloro-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O2/c8-4-1-6(9)5(3-10)7(2-4)11(12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUKEUGFEDLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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